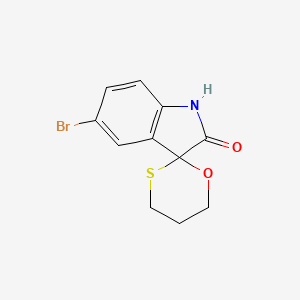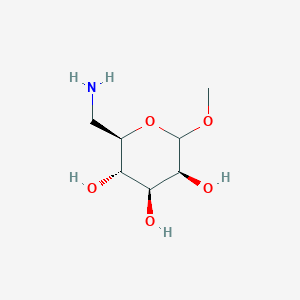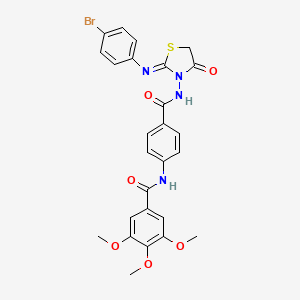
Methanethiol, (N-1-adamantyl)amidino-, hydrogen sulfate (ester) hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanethiol, (N-1-adamantyl)amidino-, hydrogen sulfate (ester) hydrate is a chemical compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and reactivity to the compounds. This particular compound is characterized by the presence of a methanethiol group, an amidino group attached to an adamantyl moiety, and a hydrogen sulfate ester hydrate.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanethiol, (N-1-adamantyl)amidino-, hydrogen sulfate (ester) hydrate typically involves multiple steps. One common approach is the reaction of 1-adamantylamine with methanethiol in the presence of a suitable catalyst to form the amidino derivative. This intermediate is then reacted with sulfuric acid to introduce the hydrogen sulfate ester group. The final step involves hydration to obtain the hydrate form of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
Methanethiol, (N-1-adamantyl)amidino-, hydrogen sulfate (ester) hydrate undergoes various chemical reactions, including:
Oxidation: The methanethiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The amidino group can be reduced to form amines.
Substitution: The hydrogen sulfate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methanethiol, (N-1-adamantyl)amidino-, hydrogen sulfate (ester) hydrate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex adamantane derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and unique structural features.
Industry: Utilized in the production of high-energy fuels and lubricants due to its thermal stability.
作用机制
The mechanism of action of Methanethiol, (N-1-adamantyl)amidino-, hydrogen sulfate (ester) hydrate involves its interaction with specific molecular targets. The methanethiol group can form covalent bonds with thiol groups in proteins, potentially altering their function. The amidino group can interact with nucleophilic sites in enzymes, inhibiting their activity. The hydrogen sulfate ester group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall reactivity and stability.
相似化合物的比较
Similar Compounds
- Methanethiol, (N-1-adamantylpropyl)amidino-, hydrogen sulfate (ester)
- 1-Adamantylacetic acid
- 1,3-Dehydroadamantane
Uniqueness
Methanethiol, (N-1-adamantyl)amidino-, hydrogen sulfate (ester) hydrate is unique due to its combination of functional groups and the adamantyl moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its stability, reactivity, and potential bioactivity set it apart from other similar compounds.
属性
CAS 编号 |
63869-14-7 |
|---|---|
分子式 |
C48H82N8O13S8 |
分子量 |
1235.7 g/mol |
IUPAC 名称 |
1-[(1-amino-2-sulfosulfanylethylidene)amino]adamantane;hydrate |
InChI |
InChI=1S/4C12H20N2O3S2.H2O/c4*13-11(7-18-19(15,16)17)14-12-4-8-1-9(5-12)3-10(2-8)6-12;/h4*8-10H,1-7H2,(H2,13,14)(H,15,16,17);1H2 |
InChI 键 |
INFKGGOPQPNWRD-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)N=C(CSS(=O)(=O)O)N.C1C2CC3CC1CC(C2)(C3)N=C(CSS(=O)(=O)O)N.C1C2CC3CC1CC(C2)(C3)N=C(CSS(=O)(=O)O)N.C1C2CC3CC1CC(C2)(C3)N=C(CSS(=O)(=O)O)N.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


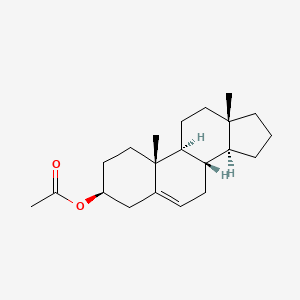
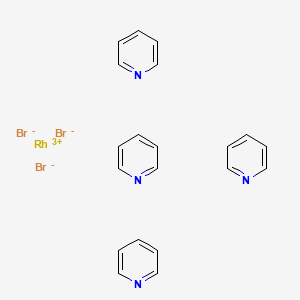

![Benzenesulfonic acid, 2-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-5-methyl-](/img/structure/B13775299.png)
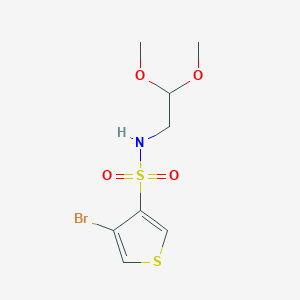
![Acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt](/img/structure/B13775311.png)
![(Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol;(Z)-5-(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)-2-methylpent-2-en-1-ol;6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol;(Z)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol;(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol](/img/structure/B13775315.png)
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride](/img/structure/B13775318.png)
